REACTION_SMILES
|
[Br-:9].[C:1]([CH2:2][CH2:3][CH2:4][C:5]#[CH:6])(=[O:7])[OH:8].[CH2:10]([Mg+:11])[CH3:12].[CH2:16]([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[Br:23].[ClH:24].[Cu:13][C:14]#[N:15].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[C:1]([CH2:2][CH2:3][CH2:4][C:5]#[C:6][CH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)(=[O:7])[OH:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C#CCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
BrCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N#C[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCCC#CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |